molecular formula C19H23F3N2O3 B6130493 1-[2-oxo-2-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]ethyl]piperidin-2-one

1-[2-oxo-2-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]ethyl]piperidin-2-one

Cat. No.: B6130493
M. Wt: 384.4 g/mol
InChI Key: BSINEAYVAGREKN-UHFFFAOYSA-N
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Description

1-[2-oxo-2-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]ethyl]piperidin-2-one is a complex organic compound that features a trifluoromethyl group, a morpholine ring, and a piperidinone structure

Properties

IUPAC Name

1-[2-oxo-2-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]ethyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O3/c20-19(21,22)15-5-3-4-14(10-15)11-16-12-24(8-9-27-16)18(26)13-23-7-2-1-6-17(23)25/h3-5,10,16H,1-2,6-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSINEAYVAGREKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=O)N2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-oxo-2-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]ethyl]piperidin-2-one typically involves multiple steps, including the formation of the morpholine ring, the introduction of the trifluoromethyl group, and the construction of the piperidinone structure. Common reagents used in these reactions include trifluoromethylating agents, morpholine derivatives, and piperidinone precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-oxo-2-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]ethyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

1-[2-oxo-2-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]ethyl]piperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It can be used in the study of biological processes and as a tool for probing the function of specific biomolecules.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It can be used in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the morpholine and piperidinone structures can modulate its overall reactivity and stability. These interactions can lead to various biological effects, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[2-oxo-2-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]ethyl]piperidin-2-one: shares similarities with other trifluoromethylated compounds, such as trifluoromethylbenzene and trifluoromethylpyridine derivatives.

    Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine itself and its various substituted forms.

    Piperidinone derivatives: Compounds with the piperidinone structure, including 2-piperidinone and its substituted derivatives.

Uniqueness

The uniqueness of 1-[2-oxo-2-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]ethyl]piperidin-2-one lies in its combination of the trifluoromethyl group, morpholine ring, and piperidinone structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

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